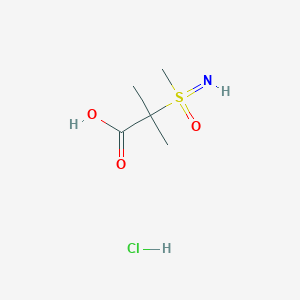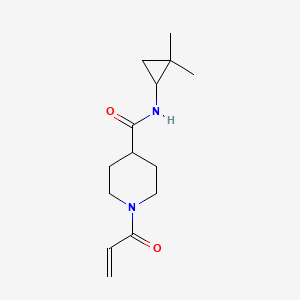![molecular formula C17H19N3O B2706288 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propylphenyl)methanone CAS No. 1798033-26-7](/img/structure/B2706288.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 7,8-dihydropyrido[2,3-d]pyrimidin-2-one , a bicyclic cytosine analogue. This analogue has been found to significantly enhance the stability of DNA duplexes when incorporated into them .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through cyclocondensation of disubstituted pyrimidin-4(3H)-ones with 1,3-dicarbonyl compounds and aromatic or heterocyclic aldehydes .Molecular Structure Analysis
The analogue 7,8-dihydropyrido[2,3-d]pyrimidin-2-one base pairs with purine bases on the opposite strands through Watson–Crick and/or wobble type hydrogen bonds . The additional ring of the base is stacked on the thymine bases at the 5′-side and overall exhibits greatly enhanced stacking interactions .Scientific Research Applications
Medicinal Chemistry and Drug Development
Anticancer Agents: The compound’s structural features make it a promising scaffold for designing novel anticancer agents. Researchers have explored modifications around the pyrido[4,3-d]pyrimidine core to enhance cytotoxicity and selectivity against cancer cells .
Kinase Inhibitors: The pyrido[4,3-d]pyrimidine moiety has been investigated as a kinase inhibitor scaffold. By introducing specific substituents, scientists aim to develop compounds that selectively target kinases involved in disease pathways, such as CDK2 inhibitors .
Combinatorial Chemistry and Solid-Phase Synthesis
Combinatorial Libraries: The compound’s solid-phase synthesis has enabled the creation of combinatorial libraries. Researchers have used this approach to explore diverse chemical space and identify potential drug candidates .
Biochemical Studies
Folate Metabolism: Related compounds, such as 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines, have been used as starting materials for synthesizing tetrahydropteroic acid derivatives. These derivatives play a crucial role in folate metabolism and have implications in health and disease .
Patents and Intellectual Property
Novel Derivatives: The compound and its derivatives have been the subject of patent applications. Researchers continue to explore their potential applications in various contexts, including pharmaceuticals .
Mechanism of Action
Future Directions
properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-3-13-4-6-14(7-5-13)17(21)20-9-8-16-15(11-20)10-18-12-19-16/h4-7,10,12H,2-3,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGSUWDHJZWFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-1-(3,5-dimethylphenyl)pyrazin-2-one](/img/structure/B2706206.png)

![4-[2-[(4-Methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzaldehyde](/img/structure/B2706208.png)







![N-(3-chlorophenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2706225.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B2706227.png)
